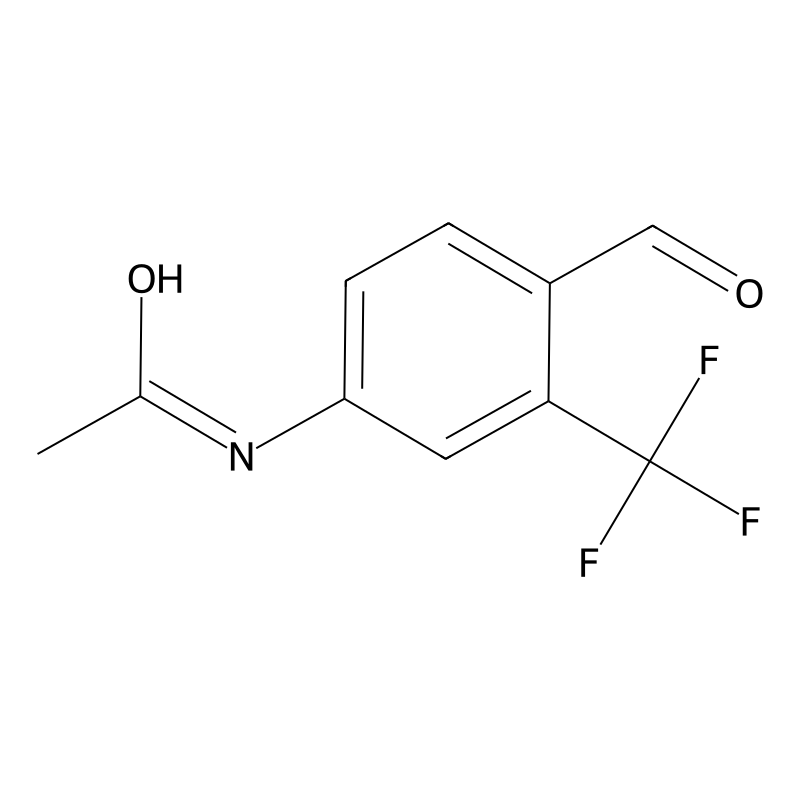

N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide is an organic compound characterized by a formyl group attached to a trifluoromethyl-substituted phenyl ring, linked to an acetamide moiety. This compound has garnered attention in various fields of chemical research due to its unique structural properties and potential applications.

Availability and Research Focus

While the compound can be commercially purchased from a few suppliers [BLDpharm], information on its use in published research is scarce. This suggests that N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide might be a relatively new compound or one that has yet to be widely explored in scientific research.

Potential Applications based on Structure

Given the presence of the functional groups in its structure, N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide might hold promise for investigation in a few areas of scientific research:

- Medicinal Chemistry: The presence of the amide and aldehyde functional groups suggests potential for the development of new therapeutic agents. The trifluoromethyl group can also influence the biological properties of a molecule ScienceDirect: . However, there is no current evidence to confirm this specific application.

- Material Science: The trifluoromethyl group can also play a role in material science applications Nature Chemistry: , but again, there is no documented research on this specific compound in this field.

- Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The phenyl ring may participate in electrophilic aromatic substitution reactions, such as nitration or halogenation under appropriate conditions.

These reactions allow for the transformation of N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide into various derivatives, which may exhibit different biological or chemical properties .

Preliminary studies suggest that N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide may possess biological activities, including:

- Antimicrobial Properties: It has been investigated for its potential efficacy against various microbial strains.

- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation in biological models.

The specific mechanisms of action are still under investigation, but the compound's ability to interact with biological macromolecules suggests potential therapeutic applications .

Synthesis of N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide typically involves:

- Formation of Intermediate: This can be achieved through a coupling reaction between appropriate aryl halides and acetamides.

- Amidation Reaction: The intermediate is reacted with acetic anhydride in the presence of a base like pyridine to yield the final product.

Industrial methods often mirror laboratory synthesis but are scaled up for efficiency and yield consistency, frequently employing continuous flow reactors and automated systems for reagent addition .

N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide has several noteworthy applications:

- Chemical Research: Serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Development: Investigated for potential use in drug design due to its biological activity.

- Material Science: Utilized in developing specialty chemicals and materials with specific properties .

Studies on the interactions of N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide with various biological targets are ongoing. Initial findings indicate that the compound may engage with enzymes or receptors, influencing their activity through hydrogen bonding and nucleophilic addition reactions. These interactions are crucial for understanding its potential therapeutic mechanisms .

N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide | Contains a nitro group instead of a formyl group | Exhibits different electronic properties due to the nitro group |

| N-[4-Fluoro-3-(trifluoromethyl)phenyl]acetamide | Fluoro substitution on the phenyl ring | May have altered reactivity compared to the trifluoromethyl group |

| N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide | Chlorine substitution instead of formyl | Different steric and electronic effects compared to the formyl group |

The unique presence of the formyl group in N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide contributes to its distinctive reactivity and potential biological activity, setting it apart from these similar compounds .